molecular formula C9H11NOS B13613617 2-Amino-1-[2-(methylthio)phenyl]ethanone CAS No. 785032-27-1

2-Amino-1-[2-(methylthio)phenyl]ethanone

Cat. No.: B13613617
CAS No.: 785032-27-1
M. Wt: 181.26 g/mol
InChI Key: HLZMNSDTYMWPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[2-(methylthio)phenyl]ethanone is a chemical compound for research and development applications. It features a molecular formula of C9H11NOS and a molecular weight of 181.26 g/mol. Compounds within the 2-aminothiophene and phenethylamine structural classes are of significant interest in medicinal chemistry, particularly in the development of novel therapeutics . Research indicates that 2-aminothiophene scaffolds are being explored as small-molecule positive allosteric modulators (PAMs) of the Glucagon-like peptide 1 receptor (GLP-1R) . GLP-1R is a key target for treating type 2 diabetes and obesity, and non-peptidic modulators like these represent a promising approach for oral therapeutics . Additionally, the 2-phenethylamine core is a common motif in bioactive molecules, found in various ligands for targets such as adrenergic and dopamine receptors . Researchers can utilize this compound as a building block for further chemical synthesis or as a reference standard in biological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

785032-27-1

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

2-amino-1-(2-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C9H11NOS/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6,10H2,1H3

InChI Key

HLZMNSDTYMWPLY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C(=O)CN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-1-[2-(methylthio)phenyl]ethanone typically involves the functionalization of a substituted benzaldehyde or nitroalkene precursor followed by reduction or amination steps. The methylthio group is generally introduced via substitution on the phenyl ring before or after the formation of the ethanone backbone.

Method 1: Reduction of Nitroalkene Precursors

A well-documented approach involves the reduction of nitroalkene intermediates derived from substituted benzaldehydes. For example, 1-[2,5-dimethoxy-4-methylthiophenyl]-2-nitro-1-butene can be reduced using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) to yield the corresponding amino compound as a hydrochloride salt after purification.

  • Procedure Highlights:

    • Nitroalkene precursor synthesized by condensation of 2,5-dimethoxy-4-methylthiobenzaldehyde with 3-nitropropane in the presence of ammonium acetate.
    • Reduction with LiAlH4 in dry ether and THF under reflux for several hours.
    • Work-up involves cautious quenching with water and base, followed by filtration and recrystallization from isopropanol to obtain the hydrochloride salt.
  • Physical Data:

    • The hydrochloride salt crystallizes as colorless crystals with melting points typically in the range of 111°–113°C.

This method is effective for obtaining high purity amino ketones with methylthio substitution on the aromatic ring.

Method 2: Condensation and Cyclization Routes

Another synthetic route involves the condensation of aromatic amines with malononitrile derivatives or related electrophiles, followed by cyclization and hydrolysis steps to yield amino ketones or related derivatives.

  • Example Reaction:

    • Benzene-1,2-diamine reacts with 2-methylene-malononitrile to form an intermediate aminomethylene malononitrile.
    • Acidic reflux leads to cyclized intermediates which upon hydrolysis with sodium hydroxide yield amino-substituted diazepines and related ethanone derivatives.
  • This method, while more complex, allows for structural diversification and is useful for synthesizing heterocyclic analogs with amino and methylthio substituents.

Method 3: KOH-Catalyzed Michael Addition and Cyclization

A recent approach involves the KOH-catalyzed Michael addition of cyanothioacetamide to α-bromochalcones or α-thiocyanatoacetophenone derivatives, followed by intramolecular cyclization to yield 2-amino-substituted thiophene derivatives, which are structurally related to the target compound.

  • Reaction Conditions:

    • Use of ethanol as solvent.
    • Mild base catalysis with 10% aqueous KOH.
    • Short reaction times (0.5 h stirring plus precipitation).
  • Outcome:

    • Formation of dihydrothiophene derivatives with amino and methylthio functionalities.
    • High yields and mild conditions without toxic byproducts.
  • Mechanistic Insights:

    • Quantum chemical calculations support the Michael addition and cyclization pathway.
    • Two cyclization mechanisms are possible depending on stereochemistry, involving intramolecular nucleophilic substitution or nucleophilic addition-elimination steps.

Data Tables and Research Outcomes

Stock Solution Preparation Table for Related Compound

Although specific to the hydrochloride salt of 2-Amino-1-(4-(methylthio)phenyl)ethanone, the following table provides a useful reference for solution preparation of methylthio-substituted amino ethanones:

Stock Solution Concentration 1 mg Sample Volume (mL) 5 mg Sample Volume (mL) 10 mg Sample Volume (mL)
1 mM 4.5931 22.9653 45.9306
5 mM 0.9186 4.5931 9.1861
10 mM 0.4593 2.2965 4.5931

This table aids in precise preparation of stock solutions for experimental and formulation purposes.

Physical and Analytical Data Summary

Compound Description Melting Point (°C) Purification Method Analytical Confirmation
2-Amino-1-(2,5-dimethoxy-4-methylthiophenyl)butane Hydrochloride 111–113 Recrystallization from isopropanol Elemental analysis consistent with formula C13H18N2OS
Ylidinemalononitrile derivative (related intermediate) 185–186 Recrystallization from ethanol Elemental analysis confirms composition

These data confirm the identity and purity of the synthesized amino ethanone derivatives.

Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Reduction of Nitroalkene Nitroalkene, LiAlH4, THF Reflux, anhydrous conditions High purity, well-established Requires handling of LiAlH4
Condensation-Cyclization Aromatic diamine, malononitrile Acid reflux, base hydrolysis Structural diversity, heterocyclic synthesis Multi-step, longer reaction times
KOH-Catalyzed Michael Addition Cyanothioacetamide, α-bromochalcones Mild base, ethanol, room temp Mild, atom-economical, metal-free Specific to thiophene analogs

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[2-(methylthio)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-[2-(methylthio)phenyl]ethanone is a chemical compound with an amino group and a methylthio substituent on a phenyl ring. It has a molecular formula of C9H11NOSC_{9}H_{11}NOS and a molecular weight of approximately 197.28 g/mol. The compound includes an ethanone functional group, contributing to its reactivity and applications in different fields. Research indicates that this compound exhibits biological activity, particularly as an enzyme inhibitor and in modulating receptor interactions. Its structural features allow it to engage in hydrogen bonding and π-π interactions with biological macromolecules, making it a candidate for pharmacological studies.

Scientific Research Applications

This compound serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological and inflammatory conditions. Compounds with similar structures can exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic applications.

Enzyme Inhibition
Interaction studies have demonstrated that this compound can effectively bind to specific enzymes and receptors, influencing their activity. Its ability to form hydrogen bonds allows it to act as an inhibitor in enzymatic reactions, which is crucial for drug design. Experimental data suggest that modifications to the methylthio group can significantly alter its binding affinity and biological activity, indicating the importance of structural variations in pharmacological efficacy.

Structural Analogues
Several compounds share structural similarities with this compound. For example, studies on antiviral activity have reported that derivatives of a structurally related compound, 1-(2-amino-4-chloro-5-methylsulfanylphenyl)ethanone, showed significant antiviral activity against HAdV with IC50 values ranging from sub-micromolar to low micromolar concentrations, indicating strong potential for therapeutic applications. Research into antiproliferative agents highlighted that modifications to the phenyl ring significantly impacted the cytotoxic activity against various cancer cell lines, suggesting that further exploration of the compound's structure could yield more potent derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-1-[2-(methylthio)phenyl]ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Trends Reference
2-Hydroxyimino-1-(4-(methylthio)phenyl)ethanone 138 Moderate in organic solvents
1-(4-Hydroxyphenyl)-2-aminoethanol 177 (decomposes) High in polar solvents
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone N/A Low (hydrophobic -CF₃ group)
1-(2-Aminophenyl)ethanone N/A Soluble in ethanol, chloroform

The methylthio group’s moderate polarity likely results in solubility intermediate between hydrophilic (-OH) and hydrophobic (-CF₃) analogs.

Table 3: IC₅₀ Values for Anti-Malarial Activity

Compound Name IC₅₀ (nM) 3D7 Strain IC₅₀ (nM) W2 Strain Reference
2-Amino-1-(2-(4-chlorophenyl)-3-((4-fluorophenyl)amino)-imidazo... 3 30
2-Amino-1-(3-(4-fluorophenyl)amino)-2-(4-methoxyphenyl)-imidazo... 2270 1702
2-Amino-1-(3-(4-fluorophenyl)amino)-2-(3-fluorophenyl)-imidazo... 10 30

Electron-withdrawing groups (e.g., -F, -Cl) enhance potency, likely by improving target binding or metabolic stability. The methylthio group’s electron-donating nature may reduce activity compared to halogenated analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-1-[2-(methylthio)phenyl]ethanone in laboratory settings?

  • Methodological Answer: Synthesis often involves alkylation or substitution reactions. For example, bromoacetylating agents can react with 2-(methylthio)aniline derivatives under inert conditions. Multi-step pathways may include protecting the amino group during intermediate steps to prevent side reactions . Yield optimization typically requires temperature control (e.g., 0–5°C for exothermic steps) and polar aprotic solvents like DMF .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer:

  • ¹H NMR : Identifies the methylthio group (δ ~2.5 ppm for S–CH₃) and aromatic protons (δ 6.8–8.0 ppm). The amino group (δ ~5.5 ppm) may appear broad due to hydrogen bonding .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 195 for [M+H]⁺) confirm the molecular weight. Fragmentation patterns help validate the acetophenone backbone .
  • IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and N–H (~3350 cm⁻¹) confirm functional groups .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer: Although specific toxicological data are limited, standard protocols for amino ketones apply:

  • Use PPE (gloves, lab coats) and work in a fume hood to avoid inhalation of dust or vapors .
  • Store in airtight containers away from oxidizing agents due to potential reactivity of the thioether group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

  • Methodological Answer: Discrepancies in NMR or MS data may arise from tautomerism or impurities. Strategies include:

  • Deuterated Solvents : Use DMSO-d₆ to stabilize the amino group and reduce exchange broadening in NMR .
  • Computational Validation : Compare experimental ¹H NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) removes byproducts interfering with MS signals .

Q. How does the methylthio substituent influence electronic properties and reactivity compared to nitro or methoxy groups?

  • Methodological Answer:

  • Electronic Effects : The –SMe group is electron-donating via resonance (+M effect), activating the aromatic ring toward electrophilic substitution. This contrasts with nitro groups (–NO₂), which are electron-withdrawing and deactivate the ring .
  • Reactivity : Methylthio enhances nucleophilicity at the para position, directing reactions like nitration or halogenation. In contrast, methoxy groups (–OMe) favor ortho/para substitution but are prone to demethylation under acidic conditions .

Q. What strategies optimize the compound’s yield in multi-step syntheses?

  • Methodological Answer:

  • Intermediate Protection : Use Boc (tert-butoxycarbonyl) to protect the amino group during alkylation, preventing unwanted side reactions .
  • Catalysis : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-thioether formation .
  • Solvent Optimization : DMF enhances solubility of intermediates, while toluene facilitates azeotropic drying in moisture-sensitive steps .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer:

  • QSAR Models : Quantitative structure-activity relationship (QSAR) analyses correlate logP values (calculated via Molinspiration) with membrane permeability. The methylthio group increases lipophilicity (clogP ~2.1), suggesting moderate blood-brain barrier penetration .
  • Molecular Docking : Software like AutoDock Vina simulates binding to target enzymes (e.g., cytochrome P450), predicting metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.